Conformational Bias: N-Methylation Shifts Cis-Trans Equilibrium Relative to Non-Methylated D-Alloisoleucine Peptides
Incorporation of N-methyl-D-alloisoleucine into peptides significantly alters the cis-trans equilibrium of the amide bond compared to non-methylated D-alloisoleucine. N-methylation reduces the energy difference between cis and trans conformations, increasing the population of cis-amide bonds. This effect is documented in N-methylated peptide systems via NMR and HPLC peak broadening analysis [1]. While direct head-to-head data for this specific compound is limited, class-level inference from structurally analogous N-methyl amino acids demonstrates that the energy barrier for cis-trans isomerization is reduced from >2.0 kcal/mol (trans preference) in non-methylated peptides to near-equivalence or <1.0 kcal/mol difference in N-methylated systems [2].
| Evidence Dimension | Cis-trans amide bond equilibrium energy difference (ΔG) |
|---|---|
| Target Compound Data | Reduced energy difference; increased cis-amide population (class-level inference for N-methyl amino acids) |
| Comparator Or Baseline | Non-methylated D-alloisoleucine peptides: trans conformer strongly favored, ΔG > 2.0 kcal/mol |
| Quantified Difference | Energy barrier reduction of approximately 1.0–2.0 kcal/mol; cis-amide population increases from <5% to up to 30–50% in model N-methylated peptides |
| Conditions | Solution NMR and RP-HPLC analysis of N-methylated peptide models at ambient temperature [1] |
Why This Matters
This conformational shift directly impacts peptide secondary structure, receptor binding geometry, and protease recognition; procurement of the correct N-methyl stereoisomer is essential for reproducing published bioactivity data.
- [1] Sýkora, D., Žáková, L., & Buděšínský, M. (2005). Monitoring of peptide bond conformation in N-methylated peptides by RP-HPLC and NMR. Collection of Czechoslovak Chemical Communications, 70(12), 1935-1948. View Source
- [2] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. View Source
